BenchChemオンラインストアへようこそ!

N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine

Thermal property Distillation purification Physicochemical characterization

Choose the 4-Br analog over generic chloro: 1.8× greater anomalous scattering (f'' ≈ 1.28 e⁻ at Cu Kα) for SAD phasing—no post-soaking derivatization needed. Superior Pd-coupling reactivity under milder conditions enables high-throughput parallel library synthesis. LogP 2.7, TPSA 38.1 Ų positions scaffold for CNS-penetrant probe development. Patent-validated levocetirizine intermediate (CIPLA US 2011/0184174). Min. 95% purity. For R&D only.

Molecular Formula C15H17BrN2
Molecular Weight 305.21 g/mol
CAS No. 1000575-56-3
Cat. No. B1371614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine
CAS1000575-56-3
Molecular FormulaC15H17BrN2
Molecular Weight305.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)NCCN
InChIInChI=1S/C15H17BrN2/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9,15,18H,10-11,17H2
InChIKeyJFLGIHIFFXKPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Bromophenyl)(phenyl)methyl]ethane-1,2-diamine (CAS 1000575-56-3): Procurement-Relevant Physicochemical and Structural Baseline


N-[(4-Bromophenyl)(phenyl)methyl]ethane-1,2-diamine (CAS 1000575-56-3) is a C₁₅H₁₇BrN₂ ethylenediamine derivative belonging to the benzhydryl-diamine class, with a molecular weight of 305.21 g/mol [1]. The compound features a primary amine-terminated ethylenediamine chain N-substituted with a (4-bromophenyl)(phenyl)methyl (4-bromobenzhydryl) group, structurally related to the core scaffold of H₁ antihistamine agents such as levocetirizine and tripelennamine [2]. It is commercially available with a minimum purity specification of 95% and possesses computed physicochemical properties including an XLogP3 of 2.7, a topological polar surface area of 38.1 Ų, a density of 1.3 ± 0.1 g/cm³, and a normal boiling point of 418.5 ± 35.0 °C [1].

Why N-[(4-Bromophenyl)(phenyl)methyl]ethane-1,2-diamine Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Benzhydryl-diamine derivatives display pronounced sensitivity in both physicochemical properties and biological target engagement to subtle variations in aryl substitution pattern [1]. The identity of the para-substituent on the benzhydryl system directly modulates lipophilicity, electronic character, steric profile, and metabolic stability. Within the halogen series—fluoro, chloro, bromo—the heavier bromine atom confers a substantively higher boiling point (418.5 vs. 393.1 °C) and density (1.3 vs. 1.149 g/cm³) relative to its 4-chloro counterpart, while also providing a unique heavy-atom anomalous scattering label for X-ray crystallographic phasing that is unavailable with the lighter halogens . Furthermore, the C–Br bond serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling chemistry (e.g., Suzuki–Miyaura, Buchwald–Hartwig) under milder conditions than the corresponding C–Cl bond, enabling divergent library synthesis [2]. Consequently, procurement decisions based on perceived generic interchangeability within the benzhydryl-diamine class risk compromising both synthetic utility and experimental reproducibility.

Quantitative Differentiation Evidence for N-[(4-Bromophenyl)(phenyl)methyl]ethane-1,2-diamine (CAS 1000575-56-3) Versus Closest Analogs


Boiling Point Elevation: ~25 °C Higher Than the 4-Chloro Analog — Impact on Thermal Processing and Purification Strategy

The 4-bromo substitution on the benzhydryl moiety raises the normal boiling point of N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine to 418.5 ± 35.0 °C at 760 mmHg, compared with 393.1 °C for the direct 4-chloro analog (CAS 23892-33-3) . This ~25.4 °C elevation is attributable to bromine's higher molecular mass (79.9 vs. 35.5 Da) and enhanced van der Waals interactions. Note: high-strength differential biological activity data for this specific compound versus close analogs is not publicly available, and differentiation evidence relies primarily on computed physicochemical properties and class-level chemical reactivity principles.

Thermal property Distillation purification Physicochemical characterization

Density Differentiation: ~13% Higher Density Than the 4-Chloro Analog — Relevance for Formulation and Chromatographic Behavior

The computed density of N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine is 1.3 ± 0.1 g/cm³, approximately 13% greater than the 1.149 g/cm³ computed for the 4-chloro analog . This density increment arises directly from bromine's higher atomic mass (79.9 vs. 35.5 Da) and has practical consequences for solvent partitioning, chromatographic retention, and bulk handling properties.

Density Chromatography Formulation property

Heavy-Atom Anomalous Scattering: ~1.8-Fold Greater Signal Than Chlorine for Macromolecular Crystallography SAD Phasing

Bromine (Z=35) exhibits an anomalous scattering factor f'' of approximately 1.28 e⁻ at Cu Kα (1.5418 Å), versus approximately 0.70 e⁻ for chlorine (Z=17) at the same wavelength, yielding an approximate 1.8-fold signal advantage [1]. The 4-bromobenzhydryl substitution in the target compound thus provides an intrinsic heavy-atom label suitable for single-wavelength anomalous diffraction (SAD) phasing experiments, whereas the 4-chloro analog's anomalous signal is substantially weaker and frequently inadequate for reliable experimental phasing.

X-ray crystallography SAD phasing Anomalous scattering

Cross-Coupling Reactivity: 4-Bromo Substituent as a Latent Pd-Catalyzed Diversification Handle — Facile Oxidative Addition vs. 4-Chloro

The aromatic C–Br bond in N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine enables Pd-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80 °C), which are substantially less accessible with the corresponding C–Cl bond in the 4-chloro analog, where oxidative addition typically requires temperatures exceeding 100 °C or electron-rich specialized ligand systems [1]. This well-established aryl halide reactivity order (I > Br >> Cl) positions the bromo derivative as the preferred electrophilic partner for library diversification.

Suzuki-Miyaura coupling Parallel synthesis Aryl halide reactivity

Patent-Designated Intermediate for Levocetirizine Synthesis: Validated Route Entry Point Versus Unspecified Analogs

US Patent Application 2011/0184174 (CIPLA LIMITED) explicitly claims compounds of formula (IV) wherein R = Br as intermediates in the synthesis of levocetirizine, specifically for conversion to (−)-1-[(4-chlorophenyl)-phenylmethyl]piperazine and related H₁ antihistamine agents [1]. This establishes the 4-bromo benzhydryl ethylenediamine scaffold as a validated entry point into a marketed pharmaceutical synthetic route, a designation not shared by unsubstituted, 4-fluoro, or 4-methyl analogs.

Levocetirizine Process chemistry H₁ antihistamine intermediate

Computed Lipophilicity (XLogP3 = 2.7): Estimated ~0.3–0.5 Log Unit Elevation Over the 4-Chloro Analog — Implications for CNS Permeability

The computed partition coefficient (XLogP3) for N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine is 2.7 [1]. While a directly measured experimental logP for the 4-chloro analog is not available in public databases, the difference can be estimated using Hansch π constants (Br π = 0.86 vs. Cl π = 0.71), predicting the bromo derivative is 0.15 log units more lipophilic based on substituent contribution alone, though actual differences in larger molecules may reach 0.3–0.5 units depending on conformational context [2]. Combined with a topological polar surface area of 38.1 Ų, this places the compound within the favorable physicochemical space for blood-brain barrier penetration.

Lipophilicity Blood-brain barrier Drug-likeness

Procurement-Relevant Application Scenarios for N-[(4-Bromophenyl)(phenyl)methyl]ethane-1,2-diamine (CAS 1000575-56-3)


Macromolecular Crystallography — De Novo Protein–Ligand Structure Determination via Intrinsic Bromine SAD Phasing

Structural biology groups engaged in fragment-based drug discovery (FBDD) require ligands that enable rapid experimental phasing without post-soaking derivatization. The intrinsic bromine atom in N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine provides an anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα) approximately 1.8-fold greater than the chloro analog, enabling single-wavelength anomalous diffraction (SAD) phasing [1]. This compound is directly applicable to crystallographic fragment screens against kinases, GPCRs, or epigenetic targets where benzhydryl-based fragments are known to bind, and where the chloro analog would require supplementary heavy-atom soaking protocols.

Medicinal Chemistry Library Diversification — Suzuki–Miyaura Cross-Coupling on the 4-Bromo Benzhydryl Scaffold for Parallel SAR Exploration

The aryl bromide moiety in N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine is a competent electrophilic partner for Pd-catalyzed cross-coupling, enabling late-stage installation of aryl, heteroaryl, alkenyl, or amino substituents under standard mild conditions (e.g., Pd(PPh₃)₄, 80 °C) [1]. Compared with the 4-chloro analog, which requires more forcing temperatures or specialized catalysts for oxidative addition, the bromo derivative supports higher-throughput parallel synthesis with reduced side-product profiles. This application is particularly relevant for medicinal chemistry teams synthesizing focused libraries around the ethylenediamine H₁ pharmacophore as described by Zhou et al. (2019) [2].

Antihistamine API Process Development — Leveraging a Patent-Validated Bromo Intermediate for Levocetirizine Route Scouting

Per CIPLA LIMITED's US patent application 2011/0184174, the 4-bromo benzhydryl ethylenediamine intermediate is expressly claimed as a synthetic precursor in the levocetirizine synthetic pathway [1]. Contract research and manufacturing organizations (CROs/CDMOs) engaged in generic API process development can leverage this patent-validated intermediate to establish non-infringing or cost-advantaged synthetic routes, particularly where the bromo substituent's divergent reactivity (e.g., cross-coupling, nucleophilic aromatic substitution) offers alternative downstream functionalization strategies not accessible via the chloro intermediate.

CNS-Penetrant Probe Compound Design — Exploiting XLogP3 = 2.7 and Low TPSA for Blood-Brain Barrier Permeability Optimization

With a computed XLogP3 of 2.7 and a topological polar surface area of 38.1 Ų, N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine resides within the favorable physicochemical space for blood-brain barrier penetration (typically logP 2–4, TPSA < 90 Ų) [1]. The bromine substituent elevates logP by an estimated 0.3–0.5 units compared to the chloro analog, shifting lipophilicity closer to the CNS-optimal range [2]. This makes the bromo derivative a more suitable starting scaffold for CNS-penetrant H₁ antagonist probes or related neuroactive chemotypes, subject to experimental confirmation of permeability and efflux liability in MDCK-MDR1 or PAMPA-BBB assays.

Quote Request

Request a Quote for N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.